

Application Notes & Protocols: Characterization of 3-Fluoro-4-hydroxybenzamide

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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxybenzamide

CAS No.: 1155354-10-1

Cat. No.: B3085413

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For: Researchers, scientists, and drug development professionals.

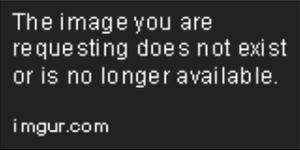
Introduction: The Analytical Imperative for 3-Fluoro-4-hydroxybenzamide

3-Fluoro-4-hydroxybenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. As a potential intermediate or building block for more complex active pharmaceutical ingredients (APIs), its structural integrity, purity, and stability are paramount. Comprehensive and rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility in research, meeting regulatory standards in development, and guaranteeing the safety and efficacy of potential downstream products.

This guide provides a multi-technique approach to the detailed characterization of **3-Fluoro-4-hydroxybenzamide**. We will move beyond rote procedures to explain the causality behind methodological choices, ensuring that each analysis provides a robust and validated dataset. The protocols herein are designed as a comprehensive starting point for researchers, adaptable to specific laboratory instrumentation and goals.

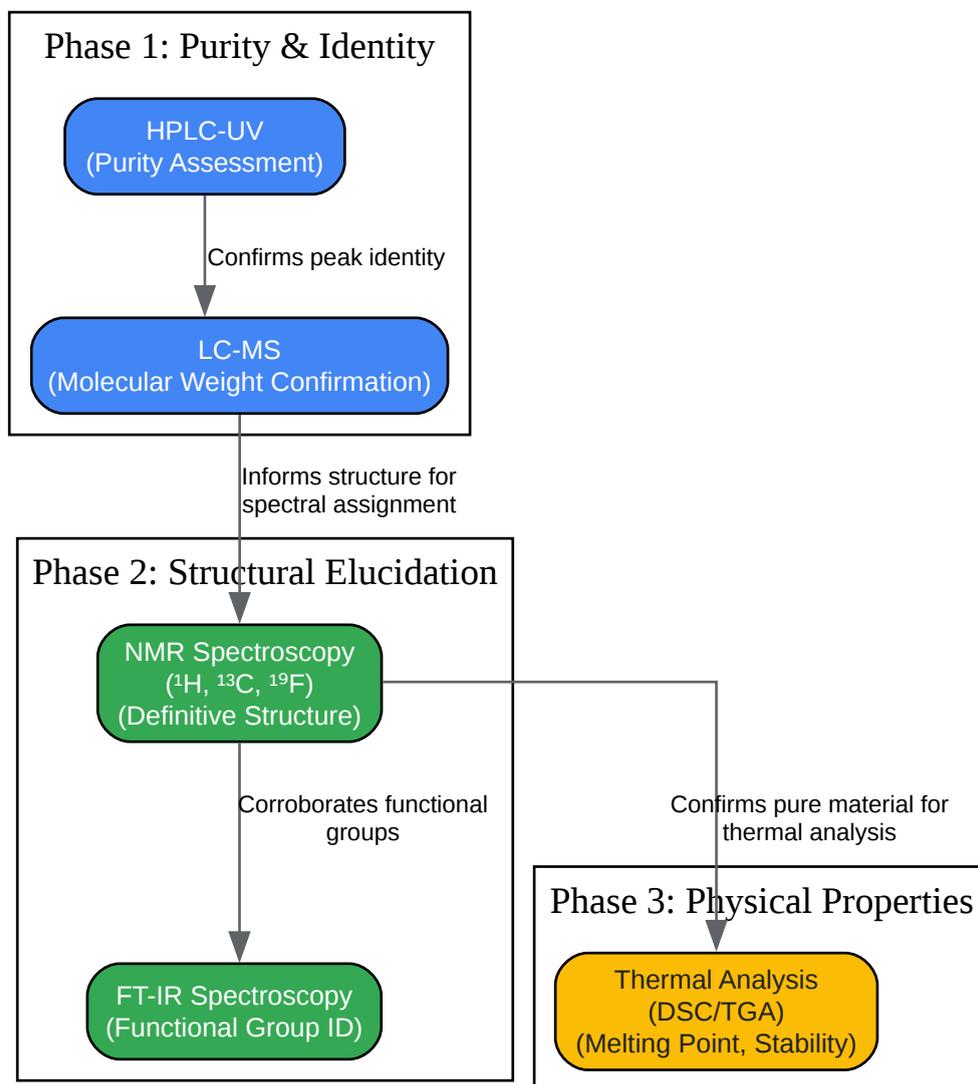
Part 1: Foundational Physicochemical & Structural Properties

A thorough analysis begins with understanding the fundamental properties of the molecule. This data informs sample preparation, chromatographic method development, and spectral interpretation.

Property	Value / Information	Source / Comment
Chemical Structure		-
CAS Number	1155354-10-1	[1][2]
Molecular Formula	C ₇ H ₆ FNO ₂	[1][3]
Molecular Weight	155.13 g/mol	[1][3]
Appearance	Yellow to white solid	[2]
Melting Point	Not explicitly reported for the amide. Requires experimental determination via DSC (see protocol below). For reference, the related 4-fluoro-3-hydroxybenzoic acid melts at 214-218 °C.	[2]
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. Solubility should be experimentally verified.	General chemical principles.
pKa	Not explicitly reported. The phenolic hydroxyl group will be weakly acidic, and the amide proton is very weakly acidic.	General chemical principles.

Part 2: Integrated Analytical Workflow

A logical, multi-step workflow ensures that each analytical technique builds upon the last, providing a complete and validated profile of the compound. The process begins with assessing purity and confirming molecular weight, followed by definitive structural elucidation and thermal property analysis.



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Fig 1. Integrated workflow for comprehensive characterization.

Part 3: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of **3-Fluoro-4-hydroxybenzamide**. A reverse-phase method is ideal, as it separates compounds based on polarity, which is well-suited for this molecule.

Causality in Method Design:

- **Stationary Phase (Column):** A C18 column is chosen for its versatility and strong retention of moderately polar aromatic compounds. The alkyl chains provide a nonpolar environment for hydrophobic interactions.
- **Mobile Phase:** A gradient of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The formic acid protonates the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient elution ensures that any impurities with significantly different polarities are eluted efficiently from the column.[4][5]
- **Detector:** A UV detector is selected because the benzene ring in the molecule contains a chromophore that strongly absorbs UV light, providing high sensitivity. A photodiode array (PDA) detector is ideal for confirming peak purity and selecting the optimal detection wavelength.

Protocol 3.1: Reverse-Phase HPLC Method for Purity Analysis

- **Sample Preparation:**
 - Accurately weigh approximately 5 mg of **3-Fluoro-4-hydroxybenzamide**.
 - Dissolve in 10 mL of methanol (or a 50:50 acetonitrile:water mixture) to create a stock solution of ~0.5 mg/mL.
 - Further dilute 1:10 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of ~50 µg/mL.
 - Filter the final solution through a 0.45 µm syringe filter to remove particulates.[6]
- **Instrumentation & Conditions:**

Parameter	Recommended Setting	Rationale
HPLC System	Standard HPLC/UHPLC with PDA Detector	Provides robust and reliable separation and detection.
Column	C18, 100 x 4.6 mm, 2.7 μ m particle size	Offers good resolution and efficiency.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies mobile phase to improve peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier for elution.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	5 μ L	Small volume for sharp peaks.
Detection	PDA Detector, 200-400 nm. Extract chromatogram at λ_{max} (~254 nm).	Monitors across a wavelength range to confirm purity.
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 5% B over 0.5 min, equilibrate for 2.5 min.	A "scouting gradient" to separate the main peak from potential impurities. [5]

- Data Analysis:
 - Integrate the peaks in the chromatogram.
 - Determine the retention time (tR) of the main peak.
 - Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

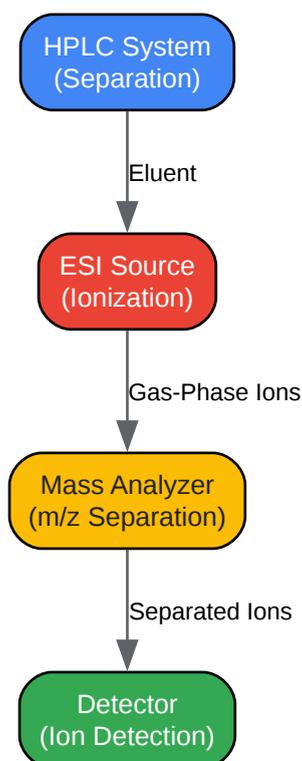
- Use the PDA data to check for co-eluting impurities by examining the spectral purity of the main peak.

Part 4: Mass Spectrometry for Molecular Weight Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z).^{[7][8]} When coupled with HPLC (LC-MS), it can confirm that the main peak observed in the purity analysis corresponds to the target compound.

Causality in Method Design:

- Ionization Technique: Electrospray Ionization (ESI) is selected as it is a "soft" ionization technique ideal for polar molecules like **3-Fluoro-4-hydroxybenzamide**. It minimizes fragmentation, ensuring a strong signal for the molecular ion.^[7]
- Polarity: Positive ion mode is chosen because the amide functional group can be readily protonated to form a positive ion ($[M+H]^+$).



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